molecular formula C8H8IN3 B13667476 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13667476
M. Wt: 273.07 g/mol
InChI Key: RTXMOPADPAFPNG-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of an iodine atom at the 3rd position and two methyl groups at the 2nd and 6th positions of the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine typically involves the iodination of 2,6-dimethylimidazo[1,2-b]pyridazine. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-2,6-dimethylimidazo[1,2-b]pyridazine, while Suzuki coupling can produce biaryl derivatives.

Scientific Research Applications

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Investigated for its potential use in organic electronics and photonics.

    Drug Discovery: Serves as a scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylimidazo[1,2-b]pyridazine: Lacks the iodine atom but shares the core structure.

    3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine: Similar structure with a bromine atom instead of iodine.

    3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine: Contains a chlorine atom in place of iodine.

Uniqueness

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8IN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3

InChI Key

RTXMOPADPAFPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2I)C)C=C1

Origin of Product

United States

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